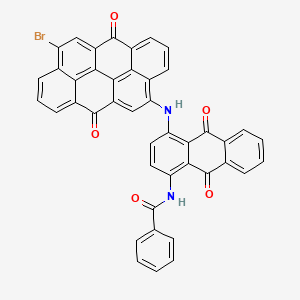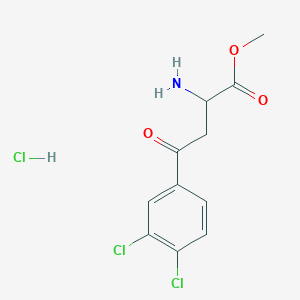
methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group, a carboxyl group, and a dichlorophenyl group attached to a butanoate backbone. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine and a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: The 3,4-dichlorophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.
Amination: The methyl ester is then reacted with methylamine to introduce the amino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and recrystallization.
化学反应分析
Types of Reactions: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
科学研究应用
Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- Methyl 2-amino-4-(3,4-dichlorophenyl)-3-oxobutanoate
- Methyl 2-amino-4-(3,4-dichlorophenyl)-4-hydroxybutanoate
- Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxopentanoate
Comparison: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.
属性
CAS 编号 |
202847-32-3 |
|---|---|
分子式 |
C11H12Cl3NO3 |
分子量 |
312.6 g/mol |
IUPAC 名称 |
methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO3.ClH/c1-17-11(16)9(14)5-10(15)6-2-3-7(12)8(13)4-6;/h2-4,9H,5,14H2,1H3;1H |
InChI 键 |
HSOIWCULNXJLEI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


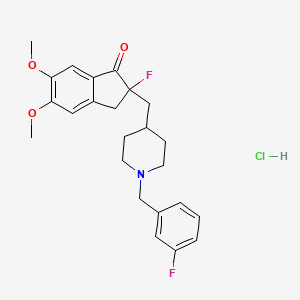

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)


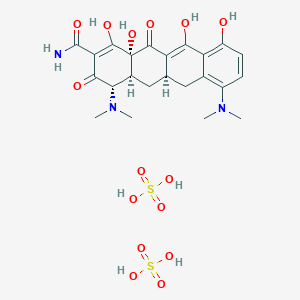

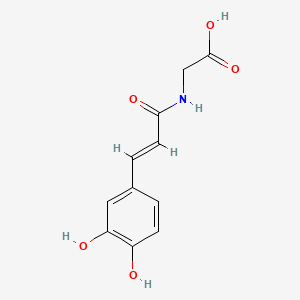

![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)



